Ethyl 2-fluoro-3-methylpentanoate
Description
Ethyl 2-fluoro-3-methylpentanoate is an aliphatic ester with the molecular formula C₈H₁₃FO₂ (molar mass: 160.19 g/mol). Its structure features a fluorine atom at the second carbon and a methyl group at the third carbon of the pentanoate backbone, esterified with ethanol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where fluorine substitution enhances metabolic stability and lipophilicity .
Properties
CAS No. |
122957-70-4 |
|---|---|
Molecular Formula |
C8H15FO2 |
Molecular Weight |
162.20 g/mol |
IUPAC Name |
ethyl 2-fluoro-3-methylpentanoate |
InChI |
InChI=1S/C8H15FO2/c1-4-6(3)7(9)8(10)11-5-2/h6-7H,4-5H2,1-3H3 |
InChI Key |
ZIJKMTOQZPLJFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)OCC)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group and Substituent Variations
The following table compares Ethyl 2-fluoro-3-methylpentanoate with key analogs, highlighting structural differences and their implications:
Structural and Reactivity Insights
- Fluorine Position and Number: this compound has a single fluorine at C2, which enhances electronegativity and stabilizes adjacent bonds. In contrast, Ethyl 3-ethyl-2,2-difluoro-3-hydroxypentanoate (C9H16F2O3) features two fluorine atoms at C2, increasing steric hindrance and resistance to nucleophilic attack . Fluorophenyl analogs (e.g., Ethyl 3-(2-fluorophenyl)-3-oxopropanoate) exhibit π-π stacking capabilities and altered solubility due to aromatic rings, making them suitable for drug design .
- Hydroxyl vs.
- Ester vs. Diketone Functionality: 3-Ethyl-2,4-pentanedione lacks fluorine but contains two ketone groups, enabling keto-enol tautomerism and metal chelation—properties absent in fluorinated esters .
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